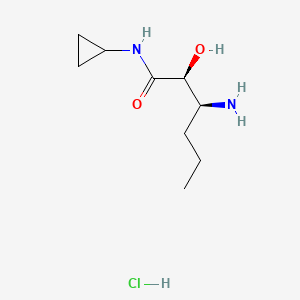

(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride

Descripción

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chiral organic compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol (calculated for C₉H₁₈N₂O₂·HCl). It is identified by two CAS numbers: 944716-73-8 and 850252-34-5, which may correspond to different stereoisomers or synthesis intermediates . This compound is primarily used as Telaprevir Intermediate 4, a key precursor in the synthesis of the antiviral drug Telaprevir, which targets hepatitis C virus (HCV) protease .

Key structural features include:

- Cyclopropyl group: Enhances metabolic stability by resisting oxidative degradation.

- Hydroxyl and amino groups: Participate in hydrogen bonding, influencing solubility and crystallinity.

- Chiral centers (2S,3S): Critical for pharmacological activity and stereoselective interactions.

The compound is synthesized via multi-step processes involving asymmetric hydrogenation or Grignard reactions, followed by purification via methanol/diethyl ether recrystallization .

Propiedades

IUPAC Name |

(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSDLVWKLIICSU-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](C(=O)NC1CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648658 | |

| Record name | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944716-73-8 | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944716-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Epoxidation and Ring-Opening

This method involves several key steps:

Step 1: Epoxidation

A compound is subjected to epoxidation using an oxidizing agent in the presence of a catalyst. For instance, trans-2-hexenoic acid can be used as the starting material, which is treated with hydrogen peroxide under controlled pH conditions to yield a racemic mixture of epoxides.Step 2: Ring-Opening Reaction

The epoxide undergoes a ring-opening reaction with an amine (e.g., cyclopropylamine) in a basic environment to form an amino acid derivative.Step 3: Esterification

The resulting amino acid derivative is esterified using sulfur oxychloride and methanol to obtain a methyl ester.Step 4: Final Amination

Finally, the methyl ester undergoes amination with cyclopropylamine to yield the desired compound as hydrochloride salt.

This method is advantageous due to the availability of starting materials and relatively mild reaction conditions, making it suitable for industrial applications.

Method 2: Amidation and Reduction

Another approach involves:

Step 1: Amidation

An alpha-amino carboxylic acid is reacted with cyclopropyl isonitrile through amidation.Step 2: Reduction

The resulting intermediate is reduced to yield the desired hydroxyhexanamide.

This method has been noted for its complexity and reliance on toxic reagents, which may limit its practical application in large-scale production.

Method 3: Asymmetric Synthesis

This synthesis route utilizes asymmetric epoxidation of (E)-2-hexenoic aldehyde followed by:

Step 1: Oxidation and Nitrile Opening

The product undergoes oxidation followed by nitrile opening to generate the corresponding amino alcohol.Step 2: Condensation and Reduction

Subsequent condensation reactions lead to the formation of the target compound.

While this method offers high selectivity, it often involves hazardous reagents that complicate industrial scalability.

| Method | Advantages | Disadvantages |

|---|---|---|

| Epoxidation and Ring-Opening | Mild conditions, readily available materials | May require optimization for yield |

| Amidation and Reduction | Direct approach from amino acids | Toxic reagents, complex steps |

| Asymmetric Synthesis | High selectivity | Hazardous reagents, lower yields |

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrochloride Salts

(A) (2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol Hydrochloride Monohydrate

- Molecular formula: C₁₃H₂₄NO₂·Cl·H₂O .

- Key differences :

- Pharmacological relevance: Not explicitly stated but structurally similar to antiviral scaffolds.

(B) (2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine Hydrochloride

- Molecular formula: C₁₄H₃₀ClNO₂ .

- Nonyl chain: Enhances lipophilicity, affecting membrane permeability.

- Crystallinity: Packed in alternating polar (hydrogen-bonded) and nonpolar (alkyl chain) layers .

Amino-Hydroxyl Functionalized Hydrochlorides

(C) (2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular formula : C₅H₁₃N₃O·2HCl .

- Key differences: Two amino groups: Increases basicity and solubility in aqueous media. Safety profile: Limited toxicological data; requires precautions against inhalation and skin contact .

(D) Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

- Molecular formula: C₈H₁₁NO₂·HCl .

- Key differences :

- Catechol group : Provides redox activity and neurotransmitter function.

- Simpler structure : Lacks chiral complexity, leading to broader biological targets.

Peptide-like Acetamide Derivatives

(E) N-[(2S)-3-Amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholinophenyl)acetamide Hydrochloride

Comparative Analysis Table

Key Research Findings

- Stereochemical Impact : The (2S,3S) configuration in the target compound is critical for its role as a protease inhibitor intermediate, contrasting with the (3aR,7aS) configuration in octahydroisoindole derivatives, which lack antiviral activity .

Actividad Biológica

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a synthetic compound notable for its unique structural features and potential biological activities. This compound, characterized by its specific stereochemistry, includes an amino group, a hydroxy group, and a cyclopropyl moiety, which contribute to its distinct properties and interactions within biological systems.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 222.72 g/mol

- CAS Number : 944716-73-8

- Appearance : White to off-white powder

- Solubility : Enhanced by the hydrochloride salt form, improving stability in aqueous environments.

Synthesis

The synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride typically involves:

- Starting Materials : Readily available amino acids or derivatives.

- Reagents : Cyclopropyl halides for cyclopropyl incorporation and hydroxylating agents.

- Reaction Conditions : Controlled temperature and pH to optimize yield and purity.

This compound serves as an intermediate in the synthesis of serine and cysteine protease inhibitors, which are crucial in various therapeutic applications .

The biological activity of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is primarily attributed to its interaction with specific biological macromolecules. Interaction studies have shown that this compound may influence various metabolic pathways through enzymatic activity, which catalyzes the transformation of substrates into products.

Potential Applications

- Protease Inhibition : The compound is noted for its role as an inhibitor of serine and cysteine proteases, which are vital in numerous physiological processes including blood coagulation and immune responses.

- Antiviral Activity : Research indicates potential applications in the treatment of Hepatitis C virus (HCV) infections, where it may act as a key intermediate in developing antiviral agents .

- Neuropharmacology : Due to its structural characteristics, it may exhibit significant effects on neurotransmitter systems, potentially influencing mood and cognition.

Study 1: Protease Inhibition

A study demonstrated that derivatives of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride effectively inhibited serine proteases with IC50 values indicating strong inhibitory activity. This suggests that modifications to the cyclopropyl group can enhance binding affinity to target enzymes.

Study 2: Antiviral Properties

Research focused on the antiviral properties of this compound against HCV showed promising results. The compound was found to inhibit viral replication in vitro, suggesting its potential as a lead compound for further drug development targeting HCV .

Study 3: Neuroactive Effects

Investigations into the neuroactive properties revealed that analogs of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride could modulate neurotransmitter levels in animal models, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S,3S)-3-Amino-N-methyl-2-hydroxyhexanamide | Methyl instead of cyclopropyl | May exhibit different receptor affinities |

| (2S,3R)-3-Amino-N-cyclobutyl-2-hydroxyhexanamide | Cyclobutyl instead of cyclopropyl | Potentially different pharmacokinetics |

| (2S,3S)-3-Amino-N-propyl-2-hydroxyhexanamide | Propyl chain instead of cyclopropyl | Variations in lipophilicity |

The uniqueness of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride lies in its specific cyclopropyl structure, influencing its biological activity compared to similar compounds .

Q & A

Q. What are the recommended synthetic routes for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, and how can reaction conditions be optimized?

Basic The compound is synthesized via multi-step routes involving Grignard addition, hydrogenation, and hydrochloric acid treatment of intermediates. For example, similar stereoselective syntheses (e.g., ) use Grignard reagents to introduce substituents, followed by hydrogenation to reduce nitro or ketone groups. Critical optimization parameters include:

- Temperature control during hydrogenation to prevent racemization (typically <50°C).

- Acid concentration (e.g., concentrated HCl) for salt formation, ensuring high yield and purity .

- Solvent selection : Methanol or ethanol/ether mixtures are preferred for recrystallization to enhance stereochemical purity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Discrepancies in spectroscopic data often arise from stereochemical variations or solvent effects. To resolve these:

- X-ray crystallography : Confirm absolute configuration using non-centrosymmetric space groups (e.g., P2₁2₁2₁) and refine structural parameters (e.g., Flack parameter = 0.20(19) in ) .

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or hydrogen-bonding effects .

- Comparative analysis : Cross-validate with synthetic intermediates (e.g., cyclohexylidene precursors in ) to trace signal origins .

Q. What are the key considerations for characterizing the compound’s purity and stability under laboratory conditions?

Basic

- Recrystallization : Use methanol/diethyl ether mixtures to remove byproducts and achieve >98% purity (melting point: ~235°C with decomposition) .

- HPLC-MS : Monitor for hydrolytic degradation (e.g., amide bond cleavage) using C18 columns and acidic mobile phases .

- Storage : Store at −20°C in anhydrous conditions to prevent hydrochloride salt deliquescence .

Q. What strategies mitigate degradation during long-term storage or experimental use?

Advanced Degradation pathways include hydrolysis of the hydroxyamide group or cyclopropyl ring strain. Mitigation strategies:

Q. How can researchers confirm the stereochemical integrity of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride?

Basic

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (85:15) to separate enantiomers .

- Optical rotation : Compare experimental values (e.g., [α]D²⁵ = +15° to +20°) with literature data .

- Synthetic consistency : Ensure asymmetric induction during Grignard addition aligns with the target (2S,3S) configuration .

Q. What experimental approaches analyze the hydrogen-bonding network and its role in crystalline packing?

Advanced

- Single-crystal X-ray diffraction : Map intermolecular interactions (e.g., Cl⁻ as a tridentate hydrogen-bond acceptor in ). Polar layers often involve hydroxyl-ammonium-Cl⁻ networks, while nonpolar layers feature cyclopropyl/adamantyl groups .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O–H⋯Cl, N–H⋯O) using CrystalExplorer .

- Thermogravimetric analysis (TGA) : Correlate dehydration events (e.g., loss of H₂O in monohydrate forms) with hydrogen-bond stability .

Q. How does the cyclopropyl group influence the compound’s reactivity in biological assays?

Advanced The cyclopropyl moiety enhances metabolic stability and target binding via:

- Conformational restriction : Prevents free rotation, favoring bioactive conformations in enzyme pockets .

- Electron-withdrawing effects : Modulates pKa of the amino group (e.g., ~8.5), enhancing solubility at physiological pH .

- In vitro assays : Use fluorescence polarization to assess binding affinity changes when substituting cyclopropyl with larger groups (e.g., adamantyl in ) .

Q. What analytical techniques validate the compound’s role as a chiral building block in drug discovery?

Advanced

- Enantioselective catalysis : Test in asymmetric aldol reactions using proline-derived catalysts to evaluate stereochemical transfer .

- Pharmacokinetic profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to compare metabolic rates of (2S,3S) vs. (2R,3R) isomers .

- Crystallographic docking : Align the compound’s structure with target proteins (e.g., proteases) using PyMOL to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.